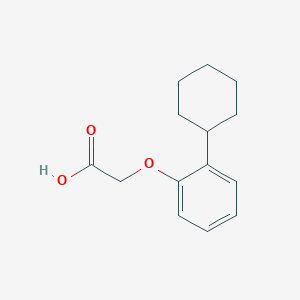

2-(2-Cyclohexylphenoxy)acetic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

82506-00-1 |

|---|---|

Molecular Formula |

C14H18O3 |

Molecular Weight |

234.29 g/mol |

IUPAC Name |

2-(2-cyclohexylphenoxy)acetic acid |

InChI |

InChI=1S/C14H18O3/c15-14(16)10-17-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,15,16) |

InChI Key |

SIYNBMWECIIUOX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=CC=CC=C2OCC(=O)O |

Other CAS No. |

82506-00-1 |

Origin of Product |

United States |

Structure Activity Relationship Sar and Molecular Design Studies

Comprehensive Elucidation of Structure-Activity Relationships for 2-(2-Cyclohexylphenoxy)acetic Acid Analogues

The biological profile of this compound derivatives is highly sensitive to modifications across المختلفة parts of the molecule. The core structure consists of a cyclohexyl group, a phenoxy ring, and an acetic acid moiety, each providing a scaffold for systematic modification to probe and optimize biological interactions.

The substitution pattern on the aromatic rings is a critical determinant of the biological activity for phenoxyacetic acid derivatives. Research into structurally related (2-phenoxyphenyl)acetic acids has demonstrated that the introduction of specific substituents can dramatically enhance potency. nih.gov

Initial studies on compounds analogous to fenclofenac (B1672494), a notable anti-inflammatory agent, revealed that halogen substitution on the phenoxy ring significantly boosts anti-inflammatory activity. nih.gov For instance, the development of [2-(2,4-Dichlorophenoxy)phenyl]acetic acid highlighted the favorable impact of dichlorination. nih.gov Further exploration into polychlorinated derivatives showed a marked increase in potency. nih.gov One particular analogue, [2-(2,3,5,6-tetrachlorophenoxy) phenyl]acetic acid, was found to be approximately 40 times more potent than fenclofenac in an adjuvant-induced arthritis model. nih.gov

The nature and position of substituents influence electronic and steric properties, which in turn affect how the molecule interacts with its biological target. Electron-withdrawing groups, such as halogens, can alter the pKa of the carboxylic acid group and modify the electronic distribution across the aromatic system, potentially leading to stronger binding interactions. rsc.org

Table 1: Impact of Phenyl Ring Substitution on the Biological Activity of Fenclofenac Analogues

| Compound | Substituents on Phenoxy Ring | Relative Anti-inflammatory Potency |

|---|---|---|

| Fenclofenac | 2,4-dichloro | 1 |

| Analogue 1 | 2,3,5,6-tetrachloro | 40 |

| Analogue 2 | Unsubstituted | Lower than Fenclofenac |

This table illustrates the significant increase in potency observed with increased halogen substitution on the phenoxy ring of fenclofenac, a structural relative of this compound. Data is derived from findings in related polychlorinated (phenoxyphenyl)acetic acids. nih.gov

The three-dimensional arrangement of the cyclohexyl, phenoxy, and acetic acid components is crucial for effective binding to a biological target. The molecule's ability to adopt a specific low-energy conformation that is complementary to the binding site of a receptor or enzyme is paramount for its activity. uc.pt Conformational analysis of these analogues involves studying the rotational freedom around the ether linkage and the bond connecting the phenyl ring to the acetic acid side chain.

The relative orientation of the two ring systems (cyclohexyl-substituted phenyl and the second phenyl ring in analogues) and the spatial position of the acidic group are key determinants for activity. mdpi.com X-ray diffraction studies on similar bicyclic structures have shown that the mutual arrangement of the different parts of the molecule can vary significantly, leading to different biological profiles. mdpi.com For a molecule to be active, it must present a specific conformation that allows for optimal interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—with the amino acid residues within the target's active site. uc.ptnih.gov For example, in many anti-inflammatory drugs targeting cyclooxygenase (COX) enzymes, the acidic group must be positioned to interact with key residues like Arginine at the top of the active site, while the aromatic portions fit into a hydrophobic channel. bionaturajournal.comrasayanjournal.co.in

The acetic acid moiety serves as a linker connecting the lipophilic aryl portion to a polar, acidic functional group. The length, flexibility, and branching of this linker are critical variables in modulating biological activity. nih.govnih.gov

In the family of arylalkanoic acids, to which this compound belongs, the presence of the carboxylic acid group is generally essential for activity. youtube.com Studies on arylpropionic acid derivatives, which feature a slightly longer, branched linker (propionic acid instead of acetic acid), have shown that this modification can significantly influence potency. orientjchem.org The introduction of a methyl group on the alpha-carbon of the acetic acid linker (creating a propionic acid derivative) often leads to an increase in anti-inflammatory activity. youtube.com This is because the chiral center introduced by the methyl group can lead to stereospecific interactions with the target, and one enantiomer (typically the (S)-enantiomer) is often much more active than the other. orientjchem.org

The length of the linker itself is a finely tuned parameter. An optimal linker length allows the molecule to bridge key interaction points within a binding site effectively. nih.gov If the linker is too short or too long, it may fail to position the essential functional groups for optimal interaction, leading to a decrease or loss of activity. nih.gov

Computational Approaches in Rational Molecular Design

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of novel molecules and the prediction of their biological activities before their synthesis.

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. imist.ma These models are built by calculating a set of molecular descriptors (physicochemical, electronic, and steric properties) for each compound and then using statistical methods like multiple linear regression (MLR) to create an equation that predicts activity. imist.manih.gov

For a series of this compound analogues, a QSAR model could be developed to predict their anti-inflammatory potency. The process involves:

Data Set Preparation : A series of analogues with experimentally determined biological activities is divided into a training set (to build the model) and a test set (to validate it). imist.manih.gov

Descriptor Calculation : Various 2D and 3D descriptors are calculated for each molecule, such as LogP (lipophilicity), molecular weight, and electronic properties. imist.ma

Model Generation : Statistical methods are used to generate a model that best correlates the descriptors with the observed activity (e.g., IC₅₀ values). semanticscholar.org

Validation : The model's predictive power is assessed using the test set of compounds. imist.ma

A successful QSAR model can then be used to predict the activity of new, unsynthesized analogues, guiding chemists to prioritize the synthesis of the most promising candidates. semanticscholar.org

Table 2: Conceptual Framework for a QSAR Model

| Component | Description | Example for this compound analogues |

|---|---|---|

| Dependent Variable | The biological activity to be predicted. | Log(1/IC₅₀) for COX-2 inhibition |

| Independent Variables | Calculated molecular descriptors. | LogP, Molar Refractivity, Dipole Moment, Steric parameters (e.g., Es) |

| Statistical Method | The algorithm used to correlate variables. | Multiple Linear Regression (MLR), k-Nearest Neighbors (kNN) nih.gov |

| Resulting Equation | A mathematical formula to predict activity. | Log(1/IC₅₀) = c₀ + c₁(LogP) + c₂(Es) + ... |

This table outlines the fundamental components required to build a predictive QSAR model for designing new analogues. rasayanjournal.co.inimist.masemanticscholar.org

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. uc.pt This method is instrumental in understanding the molecular basis of a drug's action. For this compound analogues, docking studies, particularly into the active site of COX enzymes, can provide invaluable insights. bionaturajournal.commdpi.com

The process involves placing the 3D structure of the ligand into the 3D structure of the protein's binding site and calculating the most stable binding pose based on a scoring function, which estimates the binding free energy. uc.ptmdpi.com These simulations can reveal:

Key Interacting Residues : Identifying the specific amino acids that form hydrogen bonds, hydrophobic interactions, or pi-stacking interactions with the ligand. bionaturajournal.com For example, docking of dichlorophenoxyacetic acid derivatives into the COX-2 active site shows interactions with key residues. mdpi.com

Binding Affinity : The docking score or binding energy gives an estimate of how tightly the ligand binds to the target. mdpi.com Lower binding energy values typically indicate a more stable and potent complex. mdpi.com

Basis for Selectivity : By comparing the docking poses and scores in different but related targets (e.g., COX-1 vs. COX-2), researchers can understand the structural basis for selectivity and design molecules that preferentially bind to the desired target. mdpi.comnih.gov

Following docking, molecular dynamics (MD) simulations can be performed. MD simulations model the movement of the ligand-protein complex over time, providing insights into its stability and the flexibility of the interactions. nih.govnih.gov

Table 3: Illustrative Molecular Docking Results for an NSAID in COX-2 Active Site

| Compound | Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|---|

| Diclofenac | -8.08 | Arg120, Tyr355, Ser530 | Hydrogen Bond |

| Val523, Gly526 | π-sigma, Amide-π stacked | ||

| Etoricoxib | -11.22 | His90, Arg513 | Hydrogen Bond |

This table presents representative data from molecular docking studies of known NSAIDs with the COX-2 enzyme, illustrating the types of interactions and binding energies that are analyzed for compounds like this compound analogues. bionaturajournal.com

In Silico Prediction of Potential Biological Interactions and Selectivity of this compound

Following a comprehensive search of scientific literature and databases, no specific in silico studies detailing the prediction of potential biological interactions and selectivity for the compound This compound were found.

While computational, or in silico, methods such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations are commonly employed to predict the biological targets and selectivity profiles of novel chemical entities, it appears that "this compound" has not been the specific subject of such published research.

General research on the broader class of phenoxyacetic acid derivatives indicates their potential to interact with a variety of biological targets, including enzymes and receptors involved in inflammation and microbial pathways. These computational studies aid in rational drug design by predicting absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential efficacy and toxicity. However, without specific studies on the title compound, any discussion of its biological interactions and selectivity would be speculative and fall outside the required scope of this article.

Therefore, no detailed research findings or data tables for the in silico prediction of biological interactions and selectivity of "this compound" can be provided.

Pharmacological and Biological Research Applications of 2 2 Cyclohexylphenoxy Acetic Acid and Its Derivatives

Modulation of G Protein-Coupled Receptors (GPCRs)

G protein-coupled receptors represent a large and diverse family of transmembrane receptors that play crucial roles in cellular signaling and are significant targets for drug development. nih.govnih.gov 2-(2-Cyclohexylphenoxy)acetic acid and its derivatives have been identified as modulators of specific GPCRs, demonstrating both antagonistic and agonistic activities.

Antagonism of the Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Cells (CRTh2/GPR44) Receptor

The Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), also known as GPR44, is a G protein-coupled receptor that is preferentially expressed on Th2 lymphocytes, eosinophils, and basophils. medchemexpress.comdovepress.com It is activated by prostaglandin (B15479496) D2 (PGD2), a major product of mast cells, and plays a critical role in mediating allergic inflammation. medchemexpress.comdovepress.com

Research has identified the phenoxyacetic acid scaffold as a novel chemotype for CRTh2 receptor antagonists. nih.gov Specifically, 2-cycloalkyl phenoxyacetic acids have been optimized to yield compounds with functional potency in inhibiting human eosinophil shape change, a key event in the inflammatory response. nih.gov This antagonism of the CRTh2 receptor by derivatives of this compound highlights their potential as research tools to probe the mechanisms of allergic diseases like asthma and allergic rhinitis. dovepress.com The interaction between PGD2 and CRTh2 is a key driver of the inflammatory cascade in these conditions, and antagonists can block the recruitment and activation of inflammatory cells. dovepress.com

Table 1: CRTh2/GPR44 Receptor Antagonism by Phenoxyacetic Acid Derivatives

| Compound Type | Biological Effect | Reference |

|---|---|---|

| Phenoxyacetic acid scaffold | Novel CRTh2 receptor antagonist chemotype | nih.gov |

| 2-Cycloalkyl phenoxyacetic acids | Inhibition of human eosinophil shape change | nih.gov |

Agonism of the GPR84 Receptor and Associated Signaling Pathways (e.g., cAMP accumulation, β-arrestin recruitment)

GPR84 is an orphan GPCR that is predominantly expressed in immune cells such as monocytes, macrophages, and neutrophils. nih.govnih.gov It is considered a proinflammatory receptor and is activated by medium-chain fatty acids (MCFAs). nih.govresearchgate.net The activation of GPR84 leads to various inflammatory processes, including cytokine secretion, chemotaxis, and phagocytosis. nih.gov

Derivatives of this compound have been investigated for their effects on GPR84. While the parent compound's direct agonism is not extensively detailed in the provided results, related synthetic agonists have been crucial in understanding GPR84 signaling. For instance, the synthetic agonist 6-n-octylaminouracil (6-OAU) has been shown to activate GPR84, leading to the stimulation of [35S]GTPγS binding and the accumulation of phosphoinositides. researchgate.net

The signaling pathways associated with GPR84 activation are complex and can exhibit agonist-dependent bias. For example, the agonists 6-OAU and DL-175 have been shown to differentially influence immune cell function, suggesting biased signaling. nih.gov This involves the recruitment of different downstream effector proteins, such as those involved in the phosphorylation of ERK and Akt, and can lead to varied cellular responses. nih.gov The study of such biased agonism is critical for understanding the nuanced roles of GPR84 in inflammation and disease. researchgate.net

Enzyme Inhibition and Modulatory Activities in Non-Human Biological Systems

Beyond their effects on GPCRs, derivatives of this compound have been explored for their ability to inhibit key enzymes involved in various physiological and pathological processes.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Studies

Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of endocannabinoids, such as anandamide. nih.govnih.gov Inhibition of FAAH leads to increased levels of endocannabinoids, which can produce analgesic and anti-inflammatory effects. nih.govnih.gov

Research has focused on developing dual inhibitors that target both FAAH and cyclooxygenase (COX) enzymes. nih.govnih.gov While not directly mentioning this compound, these studies often utilize a phenoxyacetic acid scaffold. For instance, the compound ARN2508, which combines structural features of an FAAH inhibitor and a COX inhibitor, has demonstrated the ability to decrease intestinal inflammation. nih.gov The rationale behind this dual inhibition strategy is to enhance the therapeutic effects while potentially reducing the side effects associated with NSAIDs. nih.gov

Investigation of Carnitine Palmitoyltransferase (CPT) Inhibition by Related Compounds

Carnitine palmitoyltransferase (CPT) is a mitochondrial enzyme system crucial for the transport of long-chain fatty acids into the mitochondria for β-oxidation. nih.govnih.gov Inhibition of CPT can have significant effects on fatty acid metabolism.

Studies have investigated the inhibitory effects of compounds structurally related to this compound on CPT. For example, 2-tetradecylglycidic acid has been shown to be an inhibitor of mitochondrial carnitine palmitoyltransferase. nih.gov This inhibition can impact cellular energy metabolism and is an area of interest for understanding metabolic disorders.

Assessment of Antimicrobial Properties

The antimicrobial properties of acetic acid and its derivatives have been recognized for a long time. mdpi.comnih.gov Acetic acid itself has demonstrated broad-spectrum antibacterial activity against various pathogens. mdpi.comalliedacademies.org

Research has shown that acetic acid can effectively inhibit the growth of and even eradicate bacterial biofilms, which are notoriously resistant to antibiotics. nih.gov Studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, including common food spoilage organisms and pathogens isolated from mastitis in dairy cows. mdpi.comalliedacademies.org The antimicrobial activity is often concentration-dependent, with higher concentrations exhibiting greater inhibitory effects. alliedacademies.org While the specific antimicrobial activity of this compound is not detailed, the general antimicrobial potential of the acetic acid moiety is well-established.

Table 2: Antimicrobial Activity of Acetic Acid

| Pathogen Type | Observation | Reference |

|---|---|---|

| Mastitis pathogens | Acetic acid had the lowest MIC and MBC for most pathogens. | mdpi.com |

| Food spoilage bacteria | Acetic acid inhibited bacterial growth at various concentrations. | alliedacademies.org |

| Bacterial biofilms | Acetic acid can eradicate both Gram-positive and Gram-negative biofilms. | nih.gov |

In Vitro Antibacterial Efficacy Studies

While direct research on the in vitro antibacterial efficacy of this compound is not extensively documented in publicly available literature, studies on related phenoxyacetic acid derivatives and compounds containing a cyclohexyl moiety suggest potential antibacterial activity. The core structure of acetic acid itself is known to possess antibacterial properties, effective against a range of pathogens. nih.govnih.govnih.gov For instance, acetic acid has demonstrated the ability to inhibit the growth of various bacteria and even eradicate mature biofilms, which are notoriously resistant to antimicrobial agents. nih.govnih.govwikipedia.org

Research into more complex derivatives has explored the impact of various substitutions on the phenoxyacetic acid scaffold. For example, certain 2-(4-chloro-3,5-dimethylphenoxy)acetic acid derivatives have been noted for their potential against bacteria. sarmguide.com A study on newly synthesized benzoxazole (B165842) and benzimidazole (B57391) derivatives, which incorporate a cyclohexyl group at position 2, revealed a broad spectrum of antibacterial activity. nih.gov In particular, the compound 5-Chloro-2-(2-cyclohexylethyl)benzimidazole was identified as the most active against the tested Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 12.5 µg/mL. nih.gov Furthermore, these derivatives showed significant activity against the Gram-negative bacterium Pseudomonas aeruginosa with MIC values of 50 µg/mL. nih.gov

Another study investigated the antibacterial properties of 2-(2-hydroxy phenylimino)acetic acid, a different acetic acid derivative. At a concentration of 70mM, this compound completely inhibited the growth of E. coli, Staphylococcus aureus, and Streptococcus agalactiae after 24 hours of incubation. sigmaaldrich.com These findings on structurally related compounds underscore the potential for developing novel antibacterial agents based on the phenoxyacetic acid and cyclohexyl motifs.

Table 1: In Vitro Antibacterial Activity of Selected Acetic Acid Derivatives

| Compound/Derivative | Test Organism | Activity | Reference |

| Acetic Acid | Various pathogenic bacteria | MIC of 0.16–0.31% | nih.govnih.gov |

| 5-Chloro-2-(2-cyclohexylethyl)benzimidazole | Gram-positive bacteria | MIC of 12.5 µg/mL | nih.gov |

| 2-Cyclohexylaminomethylbenzoxazoles/benzimidazoles | Pseudomonas aeruginosa | MIC of 50 µg/mL | nih.gov |

| 2-(2-hydroxy phenylimino)acetic acid | E. coli, S. aureus, S. agalactiae | Complete inhibition at 70mM | sigmaaldrich.com |

In Vitro Antifungal Efficacy Studies

Similar to the antibacterial research, specific studies on the in vitro antifungal efficacy of this compound are scarce. However, the broader class of phenoxyacetic acid derivatives and related compounds have been investigated for antifungal properties. Acetic acid itself has demonstrated antifungal activity against various fungi. rndsystems.com

Investigations into derivatives of phenoxyacetic acid have shown that structural modifications can lead to potent antifungal compounds. For example, certain phenoxy ester and amide derivatives have been reported to possess antifungal properties. sarmguide.com A study on benzoxazole and benzimidazole derivatives featuring a cyclohexyl moiety at the 2-position demonstrated significant antimycotic activity against the yeast Candida albicans, with Minimum Inhibitory Concentration (MIC) values ranging from 25 to 50 µg/mL. nih.gov

Other research on different but related structures, such as 2-acyl-1,4-benzohydroquinones, has identified compounds with notable antifungal action. nih.gov For instance, 2-octanoylbenzohydroquinone was found to be highly active against several fungal strains, with MIC values as low as 2 to 16 μg/mL, comparable in some cases to the standard antifungal drug amphotericin B. nih.gov These findings highlight the therapeutic potential of developing new antifungal agents from the chemical space of phenoxyacetic acid derivatives.

Table 2: In Vitro Antifungal Activity of Selected Related Compounds

| Compound/Derivative | Test Organism | Activity | Reference |

| 2-Cyclohexyl-substituted benzoxazoles/benzimidazoles | Candida albicans | MIC of 25-50 µg/mL | nih.gov |

| 2-Octanoylbenzohydroquinone | Candida krusei, Rhizopus oryzae | MIC of 2-4 µg/mL | nih.gov |

| Acetic Acid, Propionic Acid, Formic Acid | Wood-decaying fungi | Growth inhibition at 1 g/L | rndsystems.com |

Exploration of Other Receptor and Enzyme Interactions

Antagonism of Prostaglandin D2 Receptor 2 (PTGDR2)

There is currently no scientific literature available that specifically documents the activity of this compound or its direct derivatives as antagonists of the Prostaglandin D2 Receptor 2 (PTGDR2), also known as CRTH2. PTGDR2 is a G-protein-coupled receptor involved in allergic inflammation, making it a target for the development of treatments for conditions like asthma. mdpi.comnih.gov The ligands for this receptor are typically other prostaglandins, such as prostaglandin D2 (PGD2). glpbio.com Research into PTGDR2 antagonists has focused on other chemical scaffolds, such as indole-3-acetic acid and 7-azaindole-3-acetic acid derivatives. rndsystems.com

Potential as Peroxisome Proliferator-Activated Receptor (PPAR-δ) Activators

The potential for phenoxyacetic acid derivatives to act as activators of the Peroxisome Proliferator-Activated Receptor delta (PPAR-δ) has been a subject of research. A patent filed in this area is titled "Phenoxy acetic acids as PPAR delta activators," suggesting that compounds within this chemical class have been synthesized and evaluated for this specific biological activity. PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in cellular metabolism. wikipedia.org

A well-characterized potent and selective PPAR-δ agonist is the compound GW0742. wikipedia.orgnih.govmdpi.com While structurally more complex than this compound, GW0742 does contain a phenoxyacetic acid moiety as part of its larger structure. sarmguide.com GW0742 has been shown to activate human PPAR-δ with high potency, having an EC50 value of 0.001 µM. mdpi.com Its selectivity for PPAR-δ is significant, with much higher concentrations required to activate PPAR-α (EC50 of 1.1 µM) and PPAR-γ (EC50 of 2 µM). mdpi.com The activation of PPAR-δ by ligands like GW0742 has been shown to increase the rate of fatty acid oxidation and offer protective effects in various models of cellular stress. nih.govmdpi.com The investigation into phenoxyacetic acids as a class of PPAR-δ activators suggests a potential avenue for the development of new therapeutic agents targeting metabolic diseases.

Table 3: Activity of the Selective PPAR-δ Agonist GW0742

| Receptor | Agonist Activity (EC50) | Reference |

| Human PPAR-δ | 0.001 µM | mdpi.com |

| Human PPAR-α | 1.1 µM | mdpi.com |

| Human PPAR-γ | 2.0 µM | mdpi.com |

Metabolic Fate and Environmental Behavior in Non Human Systems

Biotransformation Pathways of 2-(2-Cyclohexylphenoxy)acetic Acid and Analogues in Pre-clinical Models

The biotransformation of xenobiotics, including phenoxyacetic acid derivatives, is a complex process primarily occurring in the liver. In vitro models using animal-derived liver components are instrumental in elucidating these metabolic pathways.

The metabolic stability of a compound is a measure of its susceptibility to metabolism and is a key determinant of its in vivo half-life and clearance. researchgate.netspringernature.com In drug discovery and toxicology, this is often assessed by incubating the compound with liver microsomes or hepatocytes and measuring its disappearance over time. researchgate.netnuvisan.com Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. researchgate.netnih.gov Hepatocytes, being intact liver cells, provide a more complete metabolic picture as they contain both Phase I and Phase II enzymes, as well as the necessary cofactors. researchgate.netmdpi.com

Table 1: Representative In Vitro Metabolic Stability Data for a Test Compound in Liver Microsomes and Hepatocytes (Hypothetical Data for Illustrative Purposes)

| Species | System | Half-life (T1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein or 106 cells) |

| Rat | Liver Microsomes | 51.38 | 48.34 |

| Dog | Liver Microsomes | - | 130.99 |

| Mouse | Liver Microsomes | - | 165.07 |

| Human | Liver Microsomes | 42.92 | 40.50 |

| Human | Hepatocytes | 69.59 | 50.67 |

| Monkey | Hepatocytes | - | - |

| Dog | Hepatocytes | 63.74 | 149.60 |

| Rat | Hepatocytes | - | - |

| Mouse | Hepatocytes | - | - |

| This table is a hypothetical representation based on data for other compounds to illustrate the parameters measured in metabolic stability assays. mdpi.com |

The metabolism of phenoxyacetic acid derivatives typically involves two main phases. Phase I reactions, primarily oxidation, introduce or expose functional groups, while Phase II reactions involve conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion. nih.gov

For phenoxyacetic acid analogues, hydroxylation is a common Phase I metabolic pathway. wikipedia.org For example, the metabolism of 2-phenoxyethanol (B1175444) leads to the formation of phenoxyacetic acid (PhAA) and 4-hydroxyphenoxyacetic acid (4-OH-PhAA) as major metabolites. researchgate.netresearchgate.net In the case of the herbicide 2,4-D, metabolism can involve cleavage of the acid side-chain and hydroxylation of the aromatic ring. wikipedia.org

Following Phase I reactions, the resulting metabolites can undergo Phase II conjugation. Glucuronidation, the conjugation with glucuronic acid, is a major pathway for many compounds. nih.gov For instance, hydroxylated metabolites of some xenobiotics are converted into their corresponding glucuronides. mdpi.com Glycine (B1666218) conjugation is another potential Phase II pathway for carboxylic acid-containing compounds. While specific data on glycine conjugates of this compound are not available, this pathway is a known route for the metabolism of other acids.

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the Phase I metabolism of a vast array of xenobiotics. nih.govnih.govmdpi.com These enzymes are primarily located in the liver and are responsible for catalyzing oxidative reactions, including hydroxylations. nih.govnih.gov The specific CYP isoforms involved in the metabolism of a compound can vary between species. nih.gov For example, the metabolism of tienilic acid, a phenoxyacetic acid derivative, has been shown to be mediated by CYP2C9, leading to the formation of a reactive intermediate that can covalently bind to and inhibit the enzyme. wikipedia.org

While specific CYP isoforms responsible for the metabolism of this compound have not been identified in the available literature, it is highly probable that CYP enzymes are involved in its oxidative metabolism, given their central role in the biotransformation of similar compounds. nih.govox.ac.uk

N-acetyltransferases (NATs) are Phase II enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to aromatic amines and hydrazines. While their primary role is in the metabolism of compounds with amine functionalities, their involvement in the metabolism of phenoxyacetic acids is less direct, unless the molecule contains or is metabolized to a compound with an amino group.

Environmental Degradation and Persistence of Phenoxyacetic Acid Compounds

The fate of phenoxyacetic acid compounds in the environment is governed by a combination of biological and physical processes that determine their persistence, mobility, and potential for exposure to non-target organisms.

Microbial degradation is a key process in the breakdown of phenoxyacetic acid herbicides in the environment. nih.govfrontiersin.org A diverse range of soil and water microorganisms are capable of utilizing these compounds as a source of carbon and energy. frontiersin.orgprakritimitrango.com The degradation of 2,4-D, a widely studied phenoxyacetic acid herbicide, is well-established and often involves the cleavage of the ether bond and subsequent degradation of the aromatic ring. wikipedia.orgjuniperpublishers.com

The efficiency of microbial degradation is influenced by several environmental factors, including pH, temperature, moisture, and the availability of nutrients. nih.govprakritimitrango.com Optimal degradation of phenoxyacetic herbicides by bacteria has been observed at neutral to slightly alkaline pH and temperatures between 30°C and 40°C. prakritimitrango.com The presence of specific microbial populations with the necessary catabolic genes is crucial for effective degradation. frontiersin.orgoup.com For instance, the tfdA gene, which codes for a 2,4-dichlorophenoxyacetic acid/2-oxoglutarate dioxygenase, is involved in the initial step of 2,4-D degradation. oup.com

While some phenoxyacetic acids like 2,4-D are readily degraded by indigenous microbial populations, others, such as phenoxyacetic acid (PAA) itself, can be more persistent. nih.gov However, the introduction of genetically engineered microorganisms capable of degrading these persistent compounds has shown promise in bioremediation efforts. nih.gov

The adsorption and mobility of phenoxyacetic acid compounds in soil and aquatic environments are critical factors influencing their potential to contaminate groundwater and surface water. mdpi.com Generally, these compounds are characterized by high water solubility and weak adsorption to soil particles, leading to high mobility. nih.govmdpi.com

The extent of adsorption is influenced by soil properties, particularly organic matter content and pH. juniperpublishers.comnih.gov Adsorption tends to be higher in soils with higher organic matter content and at lower pH values. juniperpublishers.comnih.gov At lower pH, the carboxylic acid group is more likely to be in its neutral, less water-soluble form, favoring adsorption. juniperpublishers.com Conversely, at higher pH, the anionic form predominates, which is more mobile in the soil. juniperpublishers.com

Studies on various phenoxyacetic acids have shown that their adsorption to soil can be described by the Freundlich isotherm. massey.ac.nz The order of adsorption capacity among different phenoxyacetic acids can vary, with factors such as the degree and position of chlorination on the aromatic ring playing a role. massey.ac.nzepa.gov For instance, in one study, the adsorption capacity followed the order: 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) > 2-methyl-4-chlorophenoxyacetic acid (MCPA) > 2,4-dichlorophenoxyacetic acid (2,4-D). massey.ac.nz Desorption studies indicate that a fraction of the adsorbed compound may become resistant to release, suggesting some level of irreversible binding. massey.ac.nz

Table 2: Factors Influencing the Adsorption and Mobility of Phenoxyacetic Acids

| Factor | Influence on Adsorption | Influence on Mobility | Reference |

| Soil Organic Matter | Increases adsorption | Decreases mobility | nih.gov |

| pH | Decreases with increasing pH | Increases with increasing pH | juniperpublishers.comconicet.gov.ar |

| Clay Content | Can increase adsorption | Can decrease mobility | - |

| Water Solubility | Inversely related | Directly related | nih.gov |

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of 2-(2-Cyclohexylphenoxy)acetic acid, providing detailed information about its atomic composition and the connectivity of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are fundamental for the structural confirmation of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the carboxylic acid proton, the aromatic protons, the protons of the methylene (B1212753) bridge, and the protons of the cyclohexyl ring. The acidic proton of the carboxyl group is anticipated to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm. researchgate.net The protons on the substituted benzene (B151609) ring would likely appear as a complex multiplet pattern between 6.8 and 7.5 ppm. The two protons of the methylene group (-O-CH₂-) are expected to produce a singlet around 4.7 ppm, similar to what is observed for phenoxyacetic acid. researchgate.net The protons of the cyclohexyl ring will present as a series of complex multiplets in the upfield region, generally between 1.2 and 2.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons, the methylene carbon, and the cyclohexyl carbons. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 170-180 ppm. chemicalbook.com The aromatic carbons will resonate in the 110-160 ppm range, with the carbon attached to the oxygen appearing at the lower field end of this range. The methylene carbon (-O-CH₂-) is expected around 65-70 ppm. The carbons of the cyclohexyl ring will show signals in the aliphatic region, typically between 25 and 45 ppm. Online prediction tools can provide estimated chemical shifts for more detailed analysis. nmrdb.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data is based on established chemical shift ranges for similar functional groups and structural motifs.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad singlet) | 170 - 180 |

| Aromatic (Ar-H) | 6.8 - 7.5 (multiplets) | 110 - 160 |

| Methylene (-O-CH₂-) | ~4.7 (singlet) | 65 - 70 |

| Cyclohexyl (-CH-) | 1.2 - 2.0 (multiplets) | 25 - 45 |

| Cyclohexyl (-CH₂-) | 1.2 - 2.0 (multiplets) | 25 - 45 |

Mass Spectrometry (MS) Applications in Compound Identification and Purity Assessment

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through analysis of its fragmentation patterns.

For this compound (C₁₄H₁₈O₃), the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight, approximately 234.29. libretexts.org Electron ionization (EI) would likely lead to extensive fragmentation. Key fragmentation pathways for phenoxyacetic acids typically involve cleavage of the bond between the ether oxygen and the methylene group, and the loss of the carboxyl group. libretexts.orglibretexts.org

Expected fragmentation patterns for this compound would include:

A peak corresponding to the loss of the carboxyl group (-COOH), resulting in a fragment at m/z 189.

Cleavage of the ether bond, which could lead to a cyclohexylphenoxy radical and a [CH₂COOH]⁺ fragment (m/z 59), or a prominent cyclohexylphenol ion.

Fragmentation of the cyclohexyl ring itself, leading to a series of peaks separated by 14 mass units (CH₂ groups). libretexts.org

A McLafferty rearrangement is also possible for the carboxylic acid moiety.

Table 2: Predicted Mass Spectrometry Fragments for this compound Predictions are based on common fragmentation patterns of carboxylic acids and ethers. libretexts.orglibretexts.org

| m/z Value | Proposed Fragment Identity |

| 234 | [M]⁺ (Molecular Ion) |

| 189 | [M - COOH]⁺ |

| 175 | [Cyclohexyl-C₆H₄-O]⁺ |

| 107 | [C₆H₅-O-CH₂]⁺ (from phenoxyacetic acid-like cleavage) |

| 94 | [C₆H₅OH]⁺ (phenol ion) |

| 77 | [C₆H₅]⁺ (phenyl ion) |

| 59 | [CH₂COOH]⁺ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is broadened due to hydrogen bonding. libretexts.org A strong, sharp absorption peak between 1700 and 1725 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the carboxylic acid. researchgate.net The spectrum will also feature C-O stretching vibrations for the ether and carboxylic acid between 1210 and 1320 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclohexyl group will appear just below 3000 cm⁻¹. beilstein-journals.org

Table 3: Characteristic Infrared Absorption Frequencies for this compound Data is based on established IR correlation tables. researchgate.netlibretexts.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (very broad) |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 (strong, sharp) |

| Ether/Carboxylic Acid | C-O Stretch | 1210 - 1320 |

| Aromatic Ring | C-H Stretch | ~3030 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Alkane (Cyclohexyl) | C-H Stretch | 2850 - 2960 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly those involving conjugated π-systems. The UV-Vis spectrum of this compound is dominated by the absorption of the substituted benzene ring. It is expected to exhibit absorption maxima (λ_max) due to π → π* transitions. For a simple phenoxyacetic acid, these absorptions typically occur around 270 nm. libretexts.org The presence of the cyclohexyl group as a substituent on the phenyl ring may cause a slight bathochromic (red) or hypsochromic (blue) shift in the absorption maximum. bspublications.net

Table 4: Expected UV-Visible Absorption Data for this compound Prediction based on data for similar aromatic compounds. libretexts.org

| Transition Type | Expected λ_max (nm) | Solvent |

| π → π* | ~270-280 | Ethanol or Methanol |

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from impurities and for its accurate quantification.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity and performing quantitative analysis of non-volatile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically employed for phenoxyacetic acids. nih.govmdpi.com This involves a non-polar stationary phase (like a C18 column) and a polar mobile phase. A common mobile phase would consist of a mixture of acetonitrile (B52724) and water, with a small amount of an acid such as formic acid or phosphoric acid added to ensure the carboxylic acid is in its protonated form, leading to better peak shape and retention. nih.govsielc.com Detection is commonly achieved using a UV detector set at the λ_max of the compound.

Table 5: Typical HPLC Parameters for the Analysis of this compound Parameters are based on common methods for phenoxyacetic acid analysis. nih.govmdpi.comsielc.com

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water with 0.1% Formic Acid (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~275 nm |

| Injection Volume | 10-20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis

Gas Chromatography (GC) is a powerful separation technique, but it is generally limited to thermally stable and volatile compounds. Due to the low volatility and polar nature of the carboxylic acid group, this compound must be chemically modified into a more volatile derivative before GC analysis. iaea.orgnih.gov

Derivatization: A common derivatization strategy is esterification, which converts the carboxylic acid into an ester. This can be achieved using various reagents, such as silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ester, or by alkylation, for example, with pentafluorobenzyl bromide (PFBBr). iaea.orgresearch-solution.com The resulting derivative is more volatile and thermally stable, making it suitable for GC analysis.

GC-MS Analysis: The derivatized sample is then injected into the GC-MS system. Separation occurs in a capillary column (e.g., a DB-5ms or HP-5ms). The mass spectrometer serves as a highly specific and sensitive detector, providing both quantitative data and mass spectra for definitive identification of the derivatized analyte. The mass spectrum of the derivative will show a molecular ion corresponding to the derivatized compound and characteristic fragmentation patterns.

Table 6: General GC-MS Parameters for the Analysis of Derivatized this compound Parameters are based on general methods for the analysis of derivatized acidic herbicides. nih.govresearchgate.net

| Parameter | Condition |

| Derivatization Reagent | BSTFA or PFBBr |

| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Temperature Program | e.g., 100°C hold for 1 min, then ramp to 280°C at 10°C/min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Identification

Detailed research findings and specific data for the LC-MS/MS analysis of this compound are not available in the reviewed scientific literature. Consequently, data tables for instrumental parameters and metabolite identification cannot be provided.

Patent Landscape and Intellectual Property in 2 2 Cyclohexylphenoxy Acetic Acid Research

Analysis of Patent Literature Pertaining to 2-(2-Cyclohexylphenoxy)acetic Acid and Related Chemical Entities

An examination of the patent landscape reveals a focus on the therapeutic potential of phenoxyacetic acid derivatives, with significant patent activity in the areas of receptor modulation and enzyme inhibition. While patents specifically claiming this compound are not abundant, the broader class of related compounds is well-represented in the patent literature, providing insights into potential synthetic strategies and applications for this specific molecule.

Patents Covering Novel Synthetic Methodologies

While a patent directly outlining the synthesis of this compound is not prominently found, the synthesis of structurally analogous compounds is well-documented in the patent literature. These patents provide a roadmap for potential synthetic routes to this compound, often involving the key steps of etherification and oxidation.

For instance, a common strategy for synthesizing phenoxyacetic acids involves the Williamson ether synthesis, where a substituted phenol (B47542) is reacted with an alpha-haloacetate. In the context of this compound, this would involve the reaction of 2-cyclohexylphenol (B93547) with a haloacetic acid derivative, followed by hydrolysis of the resulting ester.

Patents for related compounds offer further clues. For example, the synthesis of 2-methylcyclohexyl acetate, as described in patent CN105315156A, involves the hydrogenation of o-cresol (B1677501) to form 2-methylcyclohexanol, which is then esterified. google.com This suggests a potential route to this compound could involve the initial synthesis of 2-cyclohexylphenol, possibly through the hydrogenation of a corresponding biphenyl (B1667301) ether derivative, followed by etherification with an acetic acid moiety.

Another relevant patent, CN101844978A, describes the synthesis of 2-(2-chloroethoxy)acetic acid through the direct oxidation of 2-(2-chloroethoxy)ethanol (B196239) using nitric acid. google.com This highlights a common final step in the synthesis of such acetic acid derivatives, where a primary alcohol is oxidized to the corresponding carboxylic acid.

A patent for the production of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid (US6777576B2), a compound sharing the cyclohexyl and acetic acid groups, details a method involving the reaction of cyclohexene (B86901) with a benzoylformic acid ester. While the core structure differs, the methodologies for introducing and modifying the cyclohexyl and acetic acid functionalities are of interest.

| Patent / Document | Synthetic Method Highlight | Starting Materials | Key Steps |

| CN105315156A | Synthesis of 2-methylcyclohexyl acetate | o-cresol, acetic acid | Hydrogenation of the phenol ring, followed by esterification. google.com |

| CN101844978A | Synthesis of 2-(2-chloroethoxy)acetic acid | 2-(2-chloroethoxy)ethanol | Direct oxidation of a primary alcohol to a carboxylic acid using nitric acid. google.com |

| US6777576B2 | Production of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid | Cyclohexene, benzoylformic acid ester | Reaction of an alkene with a keto-ester, followed by hydrolysis and reduction. googleapis.com |

Patents Related to Specific Receptor Modulators or Enzyme Inhibitors and their Research Applications

The phenoxyacetic acid scaffold is a common motif in the design of bioactive molecules, and numerous patents claim derivatives of this structure as modulators of various biological targets. These patents underscore the potential for this compound and its derivatives to be developed as therapeutic agents.

A significant area of patent activity is in the development of selective cyclooxygenase-2 (COX-2) inhibitors. For example, patent EP1441714A2 discloses 5-methyl-2-(2'-chloro-6'-fluoro-anilino)-phenyl acetic acid as a potent and selective COX-2 inhibitor. google.com Research has also been published on novel phenoxyacetic acid derivatives as selective COX-2 inhibitors, highlighting the therapeutic potential of this class of compounds in treating inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.

Furthermore, derivatives of acetic acid have been patented as modulators of G protein-coupled receptors (GPCRs). Patent WO2021123394A1 claims a series of compounds for modulating the GPR84 receptor, which is implicated in inflammatory and diabetic diseases. google.com The general structure of these modulators often includes a carboxylic acid functionality linked to a lipophilic moiety, a description that encompasses this compound.

The patent literature also reveals the use of related acetic acid derivatives as inhibitors of other enzymes. For instance, research has identified 2-(thiophen-2-yl)acetic acid-based compounds as inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a key enzyme in the production of pro-inflammatory prostaglandins.

| Patent / Document | Target | Therapeutic Area | Compound Class |

| EP1441714A2 | Cyclooxygenase-2 (COX-2) | Inflammation, Cancer | Phenylacetic acid derivatives google.com |

| WO2021123394A1 | GPR84 (G protein-coupled receptor) | Inflammatory diseases, Diabetes | Acetic acid derivatives google.com |

| Molecules (Journal) | Cyclooxygenase-2 (COX-2) | Inflammation | Phenoxyacetic acid derivatives google.commdpi.com |

Patents on Advanced Materials or Bioengineering Applications Utilizing the Scaffold

While patents directly utilizing the this compound scaffold in advanced materials or bioengineering are less common, the broader chemical motifs present in the molecule have been incorporated into various patented technologies. The combination of a hydrophobic cyclohexyl group and a hydrophilic carboxylic acid group imparts amphiphilic properties that could be exploited in material science.

For example, the carboxylic acid group can be used to functionalize surfaces or to act as a linker molecule in the construction of more complex architectures. Patents related to tissue engineering scaffolds, such as US7575759B2 and US8053559B2, describe the use of various polymers and surface modifications to create biocompatible materials that promote cell growth. googleapis.comgoogle.com While not specifically mentioning this compound, the principles of using organic molecules to tailor the surface properties of scaffolds are relevant.

In a different application, patent WO2000039359A1 discloses the use of phosphonocarboxylic acids as corrosion inhibitors in brine systems. google.com The ability of carboxylic acids to interact with metal surfaces is a key aspect of this technology. The this compound scaffold, with its potential to form a protective hydrophobic layer on a metal surface, could theoretically be explored for similar applications.

| Patent | Application Area | Technology | Relevance of Scaffold |

| US7575759B2 | Tissue Engineering | Porous polymer scaffolds | The carboxylic acid could be used to modify the scaffold surface. googleapis.com |

| US8053559B2 | Tissue Engineering | Biodegradable scaffolds with ECM material | The amphiphilic nature could aid in the incorporation of biological materials. google.com |

| WO2000039359A1 | Corrosion Inhibition | Phosphonocarboxylic acid compositions | The carboxylic acid group can chelate metal ions, while the hydrophobic tail provides a protective barrier. google.com |

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes for Aryloxyacetic Acids

The synthesis of aryloxyacetic acids, including 2-(2-cyclohexylphenoxy)acetic acid, has traditionally relied on well-established but not always environmentally benign methods. A significant future direction lies in the development of novel and sustainable synthetic strategies that prioritize efficiency, safety, and reduced environmental impact.

One promising approach involves the adoption of "green" chemistry principles. For instance, research into the oxidation of related precursors, such as cyclohexanol (B46403) to cyclohexanone, highlights the use of sodium hypochlorite (B82951) (household bleach) in the presence of acetic acid. scribd.com This method offers an alternative to heavy-metal-based oxidants, generating less hazardous byproducts like water and sodium chloride. scribd.com Another green method involves the organic solvent- and halide-free oxidation of cycloalkanones using 30% hydrogen peroxide with a tungstic acid catalyst, which has shown high yields for producing dicarboxylic acids like adipic acid from cyclohexanone. rsc.org

Furthermore, exploring alternative reaction pathways is crucial. The Bargellini reaction, which involves the reaction of a suitable phenol (B47542) with a methyl ketone in the presence of a base, has been used to prepare various aryloxyacetic acids in a single step. nih.gov Investigating photocatalytic methods, as demonstrated by the photocyclization of 2-(2-formylphenoxy)acetic acid derivatives, could also reveal new, efficient synthetic transformations under mild conditions. nih.gov A patent for synthesizing a related compound, 2-(2-chloroethoxy)acetic acid, utilizes nitric acid as an oxidant with water as the solvent, presenting an economical and efficient method suitable for large-scale production. google.com These approaches could be adapted for the synthesis of this compound, aiming to improve yield, reduce waste, and utilize more sustainable reagents.

| Synthetic Strategy | Key Features | Potential Application to Aryloxyacetic Acids |

| Green Oxidation | Use of reagents like sodium hypochlorite or hydrogen peroxide. scribd.comrsc.org | Reduces reliance on heavy-metal catalysts and toxic solvents. |

| Bargellini Reaction | Single-step synthesis from phenols and methyl ketones. nih.gov | Offers a direct and potentially high-yield route to the target scaffold. |

| Photocatalysis | Utilizes light to drive chemical reactions, often under mild conditions. nih.gov | May enable novel cyclizations and functionalizations of the scaffold. |

| Nitric Acid Oxidation | Employs nitric acid in an aqueous medium for oxidation. google.com | Provides an efficient and economical pathway for large-scale synthesis. |

Integration into Advanced Materials Science and Nanotechnology Research

The unique chemical structure of the this compound scaffold makes it an intriguing candidate for incorporation into advanced materials. The aryloxyacetic acid moiety can be functionalized to act as a building block or surface modifier for polymers and nanoparticles.

Derivatives of similar structures, such as [2-(2-aminoethoxy)ethoxy] acetic acid (AEEA), have been used to synthesize high-load polystyrene-polyethylene glycol-like resins that exhibit excellent swelling characteristics. google.comgoogle.com This suggests that derivatives of this compound could be developed as monomers or cross-linking agents to create novel polymers with tailored physical and chemical properties, such as thermal stability, mechanical strength, or specific solvent compatibility.

In nanotechnology, the scaffold could be used to functionalize the surface of nanoparticles, creating tailored surface chemistries for applications in drug delivery, diagnostics, or catalysis. The phenoxyacetic acid group can serve as an anchor to attach the molecule to metal oxide nanoparticles, while the cyclohexyl group can influence the hydrophobicity and spatial arrangement of the molecules on the surface.

Exploration of Bioengineering Applications and Biocatalysis for Derivative Production

The intersection of biotechnology and chemistry opens up new possibilities for producing and utilizing derivatives of this compound. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly specific and environmentally friendly alternative to traditional chemical synthesis.

Enzymes such as lipases, esterases, and oxidoreductases could be employed for the stereoselective synthesis of chiral derivatives of this compound. For example, enzymatic oxidation, like the process where Acetobacter turns wine into vinegar, demonstrates the potential of microorganisms to perform specific oxidation reactions. scribd.com This high degree of control is often difficult to achieve with conventional chemical methods and is crucial for pharmaceutical applications where a specific enantiomer is required.

Furthermore, bioengineering could be used to design microorganisms that can produce valuable derivatives from simple starting materials. This involves introducing specific metabolic pathways into bacteria or yeast, enabling them to synthesize complex molecules. Such bio-based production methods can reduce the reliance on petrochemical feedstocks and minimize the environmental footprint of chemical manufacturing. Research into biochar-based fertilizers has also highlighted the role of organic acids in improving nutrient bioavailability, suggesting potential applications for aryloxyacetic acid derivatives in sustainable agriculture. researchgate.net

Design and Synthesis of Next-Generation Molecular Probes and Research Tools Based on the Scaffold

The this compound scaffold is a promising platform for the development of molecular probes and research tools to investigate biological processes. By attaching reporter groups, such as fluorophores or photoaffinity labels, to the scaffold, researchers can create molecules that specifically interact with and report on the activity of biological targets. mdpi.com

A key area of interest is the development of probes for enzymes like cyclooxygenase-2 (COX-2), which is implicated in inflammation and cancer. nih.gov Since some phenoxyacetic acid derivatives are known to inhibit COX-2, the this compound scaffold could be modified to create fluorescent probes that allow for the real-time imaging of COX-2 activity in living cells. nih.govnih.gov This would provide invaluable tools for studying disease progression and for the high-throughput screening of new anti-inflammatory drugs.

The design of such probes involves a modular approach, incorporating:

A targeting moiety: The core this compound structure, optimized for binding to the target of interest.

A reporter group: A fluorescent dye (e.g., cyanine (B1664457) dyes) or a tag (e.g., biotin) for detection and imaging. mdpi.com

A linker: A chemical chain that connects the targeting moiety and the reporter group without interfering with the function of either part. mdpi.com

By systematically varying these components, libraries of probes can be synthesized and screened to identify the most effective tools for specific biological questions.

| Probe Component | Function | Example |

| Targeting Moiety | Binds to the biological target of interest. | Optimized this compound derivative. |

| Reporter Group | Enables detection and visualization. | Cyanine dye (fluorescence), Biotin (affinity tag). mdpi.com |

| Linker | Connects the targeting and reporter components. | Peptide sequences, polyethylene (B3416737) glycol (PEG) chains. mdpi.com |

Computational Chemistry Advancements and Predictive Modeling for Scaffold Optimization

Computational chemistry and predictive modeling are becoming indispensable tools in modern chemical research. researchgate.net These methods can significantly accelerate the discovery and optimization of new molecules by predicting their properties and activities before they are synthesized. For the this compound scaffold, computational approaches can guide the design of derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles. nih.goved.ac.uk

Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique in this area. ed.ac.uk By analyzing the relationship between the chemical structures of a series of compounds and their measured biological activities, QSAR models can predict the activity of new, unsynthesized derivatives. nih.goved.ac.uk This allows chemists to prioritize the synthesis of the most promising candidates, saving time and resources. Molecular modeling studies have already been applied to understand the interactions of phenoxyacetic acid derivatives with the COX-2 enzyme. nih.gov

Advanced computational methods, such as molecular dynamics simulations and free energy perturbation calculations, can provide detailed insights into how a molecule binds to its target protein. ed.ac.uk This information is crucial for rational drug design, enabling the targeted modification of the this compound scaffold to improve its binding affinity and selectivity. As computational power and modeling algorithms continue to improve, the ability to accurately predict the biological properties of small molecules will become increasingly powerful, guiding the optimization of this versatile scaffold for a wide range of applications. rsc.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(2-Cyclohexylphenoxy)acetic acid, and how can reaction conditions be optimized for higher yield?

- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, cyclohexylphenol derivatives can react with haloacetic acids under basic conditions. Optimization includes:

- Temperature control : Maintaining 0–5°C during exothermic steps to minimize side reactions .

- Catalyst selection : Using NaBr and TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) for selective oxidation, improving yield to ~75% .

- Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity .

Q. How is the purity of this compound assessed in research settings?

- Methodology :

- Chromatography : HPLC with UV detection or LC-MS for quantification of impurities .

- Spectroscopy : H/C NMR to confirm structural integrity and detect residual solvents .

- Elemental analysis : Matching experimental C/H/N ratios to theoretical values (e.g., ±0.3% tolerance) .

Q. What safety precautions are critical when handling this compound in the lab?

- Methodology :

- Storage : Keep in a dark, inert atmosphere (e.g., argon) at –20°C to prevent degradation .

- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods to avoid skin/eye contact and inhalation .

- Spill management : Neutralize with sodium bicarbonate and dispose via approved waste streams .

Advanced Research Questions

Q. How can X-ray crystallography elucidate the molecular packing and hydrogen-bonding networks of this compound derivatives?

- Methodology :

- Data collection : Use a Bruker SMART APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å) at 173 K to minimize thermal motion .

- Structure refinement : SHELXL-2018/3 for full-matrix least-squares refinement, achieving R-values <0.04 .

- Hydrogen-bond analysis : Identify O–H⋯O interactions (e.g., 2.78 Å bond length) and π-π stacking (3.3–3.5 Å spacing) using Mercury software .

Q. What strategies resolve contradictions in reported biological activities of this compound analogs?

- Methodology :

- Dose-response studies : Compare IC values across cell lines (e.g., HEK293 vs. HeLa) to assess specificity .

- Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity (e.g., KD <10 µM) .

- Meta-analysis : Use tools like RevMan to statistically reconcile discrepancies in antioxidant or anti-inflammatory data .

Q. How can reaction mechanisms for this compound synthesis be validated using isotopic labeling?

- Methodology :

- Tracer studies : Incorporate C-labeled acetic acid to track carboxyl group incorporation via C NMR .

- Kinetic isotope effects (KIE) : Compare reaction rates with H-labeled cyclohexyl groups to identify rate-determining steps .

- Computational modeling : DFT calculations (e.g., B3LYP/6-311+G**) to map transition states and verify intermediates .

Q. What advanced spectroscopic techniques characterize the electronic properties of this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.